

validation of (S)-(-)-Itraconazole as a tool compound for angiogenesis research

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Compound of Interest

Compound Name: *Itraconazole, (S)-(-)-*

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(S)-(-)-Itraconazole: A Validated Tool for Angiogenesis Research

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis is paramount in the development of novel therapeutics, and the use of well-characterized tool compounds is essential for dissecting the underlying molecular mechanisms. This guide provides a comprehensive validation of (S)-(-)-Itraconazole as a potent anti-angiogenic tool compound. Its performance is objectively compared with other widely used angiogenesis inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

(S)-(-)-Itraconazole, an orally bioavailable antifungal agent, has been repurposed as a powerful inhibitor of angiogenesis.^[1] Its multifaceted mechanism of action, targeting key pathways in endothelial cell proliferation, migration, and differentiation, makes it a valuable tool for *in vitro* and *in vivo* angiogenesis research.^{[1][2]}

Comparative Performance of Anti-Angiogenic Compounds

To validate (S)-(-)-Itraconazole as a tool compound, its in vitro anti-angiogenic activities were compared with established inhibitors: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib and Sorafenib, multi-targeted receptor tyrosine kinase inhibitors. The following tables summarize their performance in key angiogenesis assays.

Table 1: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

| Compound | Target(s) | IC50 (HUVEC Proliferation) | Reference(s) |
|----------------------|---|---|--------------|
| (S)-(-)-Itraconazole | VEGFR2, mTOR, Lanosterol 14 α -demethylase | ~600 nM (VEGF-stimulated) | [3] |
| Bevacizumab | VEGF-A | Data not typically reported as IC50; effective at μ g/mL concentrations | [4][5] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | ~40 nM (VEGF-induced) | [6][7] |
| Sorafenib | VEGFRs, PDGFRs, RAF kinases, c-KIT, FLT3, RET | ~1.5 μ M | [8] |

Table 2: Inhibition of Endothelial Cell Migration (Wound Healing Assay)

| Compound | Concentration Tested & Effect | Reference(s) |
|----------------------|--|--------------|
| (S)-(-)-Itraconazole | Dose-dependent inhibition of HUVEC migration (0.1 - 3.0 μ M) | [2][9] |
| Bevacizumab | Significant inhibition of equine endothelial cell migration at 1 mg/mL | [5] |
| Sunitinib | Inhibition of HUVEC migration | [10] |
| Sorafenib | Inhibition of HUVEC migration | [11] |

Table 3: Inhibition of Endothelial Cell Tube Formation

| Compound | Concentration Tested & Effect | Reference(s) |
|----------------------|---|--------------|
| (S)-(-)-Itraconazole | Dose-dependent inhibition of HUVEC tube formation (0.1 - 3.0 μ M) | [2][3] |
| Bevacizumab | Inhibition of HUVEC tube formation | [12] |
| Sunitinib | Inhibition of HUVEC tube formation | [13] |
| Sorafenib | Inhibition of VEGF-mediated tube formation at 5 μ M | [14] |

Mechanism of Action of (S)-(-)-Itraconazole

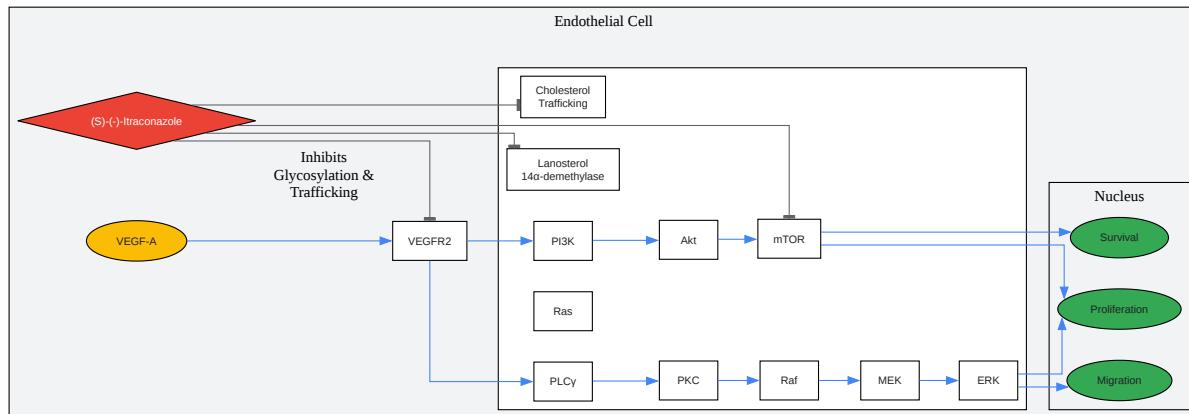
(S)-(-)-Itraconazole exerts its anti-angiogenic effects through a multi-targeted mechanism, distinguishing it from more pathway-specific inhibitors. Its primary modes of action include:

- Inhibition of VEGFR2 Signaling: Itraconazole blocks the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.

This disruption prevents VEGF-A from binding to its receptor, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation, survival, and migration.[15]

- mTOR Pathway Inhibition: Itraconazole has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
- Disruption of Cholesterol Trafficking: Itraconazole interferes with intracellular cholesterol trafficking, a process that has been linked to proper signaling of pathways involved in angiogenesis.
- Inhibition of Lanosterol 14 α -demethylase (14DM): While this is its primary antifungal mechanism, inhibition of the human ortholog of this enzyme may also contribute to its anti-angiogenic effects.[16]

Signaling Pathway of (S)-(-)-Itraconazole in Angiogenesis



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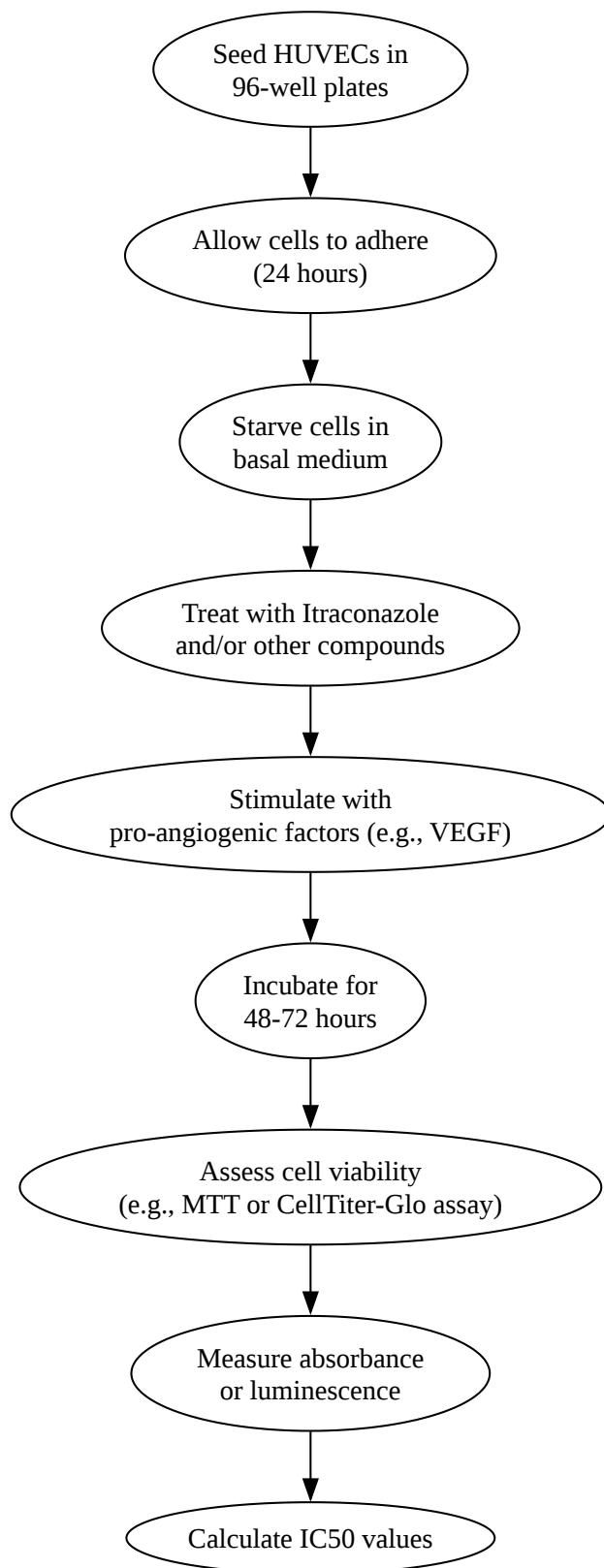
Caption: Itraconazole's multi-targeted inhibition of angiogenesis.

Experimental Protocols

Detailed methodologies for the key in vitro angiogenesis assays are provided below to facilitate the replication and validation of these findings.

HUVEC Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells.



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Caption: Experimental workflow for the wound healing assay.

Protocol:

- Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
- Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.
- Washing: Gently wash the wells with PBS to remove any detached cells.
- Treatment: Replace the medium with fresh basal medium containing the test compounds at the desired concentrations.
- Imaging (Time 0): Immediately capture images of the scratch at multiple defined locations.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
- Imaging (Final): Capture images of the same locations as in step 5.
- Analysis: Measure the width or area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration inhibition compared to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.

Workflow for Tube Formation Assay



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Caption: Experimental workflow for the tube formation assay.

Protocol:

- Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Cell Preparation: Harvest HUVECs and resuspend them in basal medium.
- Treatment: Add the test compounds to the HUVEC suspension.
- Seeding: Seed the HUVEC suspension onto the solidified Matrigel.
- Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
- Imaging: Visualize and capture images of the tube-like structures using a microscope.
- Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

The data presented in this guide validate (S)-(-)-Itraconazole as a robust and reliable tool compound for angiogenesis research. Its potent, multi-targeted anti-angiogenic activity, comparable to or in some aspects exceeding that of other established inhibitors, makes it an excellent choice for investigating the complex processes of blood vessel formation. The detailed experimental protocols and visual aids provided herein are intended to empower researchers to effectively utilize (S)-(-)-Itraconazole in their studies and contribute to the advancement of anti-angiogenic drug discovery.

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References

- 1. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGF β 1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole inhibits proliferation, induces apoptosis, and reduces angiogenesis of hemangioma endothelial cells by downregulating the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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